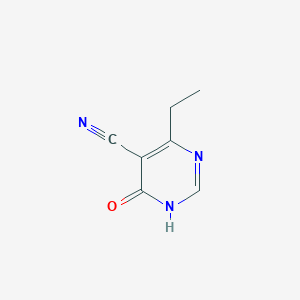
4-Ethyl-6-hydroxypyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H7N3O. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are often explored for their potential as therapeutic agents due to their ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate with guanidine carbonate under basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 4-Ethyl-6-oxopyrimidine-5-carbonitrile.
Reduction: Formation of 4-Ethyl-6-hydroxypyrimidine-5-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an antimicrobial and anticancer agent. .
Medicine: Investigated for its potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, some pyrimidine derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Hydroxypyrimidine-5-carbonitrile: Lacks the ethyl group, which may affect its biological activity and reactivity.
6-Hydroxypyrimidine-5-carbonitrile: Similar structure but without the ethyl group, leading to different chemical properties.
4-Ethyl-5-hydroxypyrimidine-6-carbonitrile:
Uniqueness: 4-Ethyl-6-hydroxypyrimidine-5-carbonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-2-6-5(3-8)7(11)10-4-9-6/h4H,2H2,1H3,(H,9,10,11) |
InChI Key |
MTOPZJGCRGNWBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


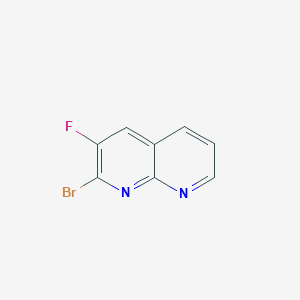
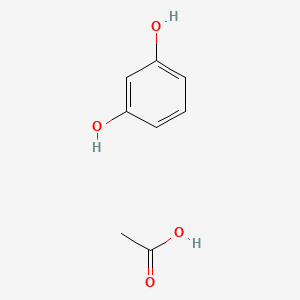
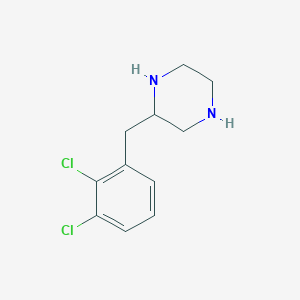
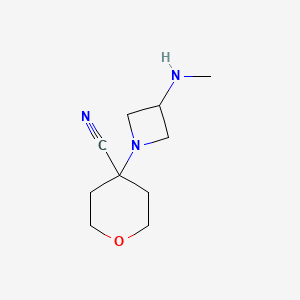
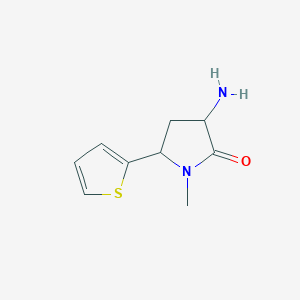
![Rel-(3aR,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one hydrochloride](/img/structure/B14864597.png)
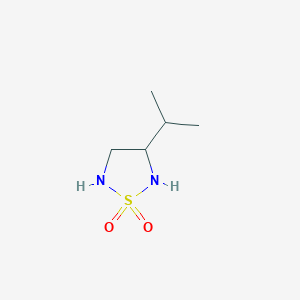
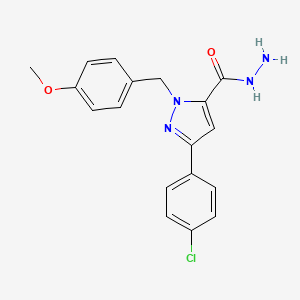
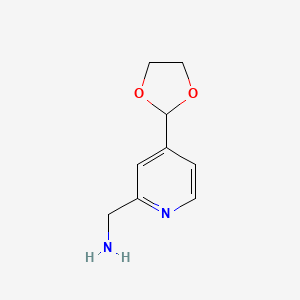
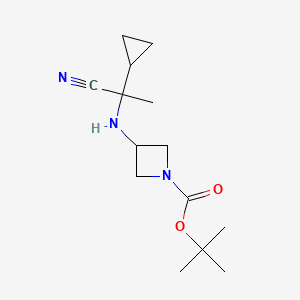
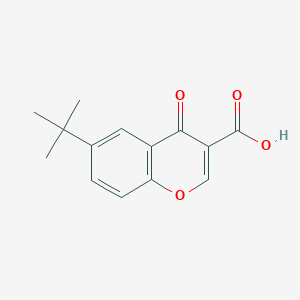
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-tert-butylacetamide](/img/structure/B14864638.png)
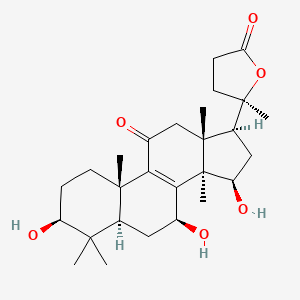
![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)
